DY-46-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

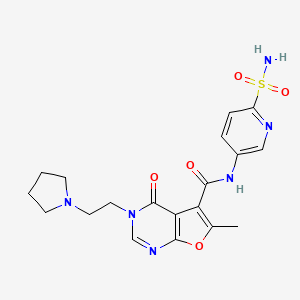

C19H22N6O5S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

6-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-N-(6-sulfamoylpyridin-3-yl)furo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29) |

InChI Key |

FAZNWIGAOYXZGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)N=CN(C2=O)CCN3CCCC3)C(=O)NC4=CN=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

DY-46-2: A Potent and Selective Non-Nucleoside Inhibitor of DNMT3A - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme implicated in the epigenetic regulation of gene expression and a promising target in oncology.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.

Core Mechanism of Action

This compound exerts its inhibitory effect on DNMT3A through a non-nucleoside mechanism, distinguishing it from many established DNA methyltransferase inhibitors.[2] Its mode of action involves the direct binding to the enzyme, thereby blocking its catalytic function.

Molecular Interaction with DNMT3A

This compound has been shown to occupy both the S-adenosyl-L-methionine (SAM) cofactor-binding pocket and the cytosine-binding pocket of DNMT3A.[1] This dual occupancy is crucial for its high-potency inhibition. Molecular docking and simulation studies have identified key amino acid residues within the DNMT3A active site that are critical for the selective binding of this compound. Specifically, the 1-ethylpyrrolidine group of this compound is situated in a hydrophobic region of the SAM pocket, forming a hydrogen bond with Glu664.[3] The selectivity of this compound for DNMT3A over other DNMT isoforms, such as DNMT1, is attributed to interactions with non-conserved residue pairs, including Arg891 in DNMT3A.[3] The arene-H interaction between the longer, positively charged side chain of Arg891 and the furo-pyrimidine fragment of this compound is a key determinant of its selectivity.[3]

Cellular Effects

The inhibition of DNMT3A by this compound leads to significant downstream cellular consequences. A key outcome is the reduction of DNMT3A protein levels within cancer cells.[2] This decrease in functional DNMT3A results in the hypomethylation of promoter regions of tumor suppressor genes that were previously silenced. One such example is the re-expression of the tumor suppressor protein p53 in HCT116 cells following treatment with this compound.[2] The reactivation of silenced tumor suppressor genes contributes to the anti-proliferative effects of this compound observed in various cancer cell lines.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays.

Inhibitory Potency and Selectivity

| Target | IC50 (μM) | Fold Selectivity (vs. DNMT3A) |

| DNMT3A | 0.39 | - |

| DNMT1 | 13.0 | 33.3 |

| DNMT3B | 105 | 269 |

| G9a | >500 | >1282 |

| Table 1: In vitro inhibitory potency and selectivity of this compound against various methyltransferases.[1][2] |

Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| THP-1 | Acute Myeloid Leukemia | 0.7 |

| HCT116 | Colon Carcinoma | 0.3 |

| U937 | Histiocytic Lymphoma | 0.7 |

| K562 | Chronic Myelogenous Leukemia | 0.5 |

| A549 | Lung Carcinoma | 2.1 |

| DU145 | Prostate Carcinoma | 1.7 |

| PBMC | Normal Cells | 91 |

| Table 2: Cytotoxic activity of this compound against a panel of human cancer cell lines and normal peripheral blood mononuclear cells (PBMCs).[2] |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound.

In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This assay measures the activity of DNMT enzymes by detecting the methylation of a DNA substrate.

Materials:

-

DNMT Activity/Inhibition Assay Kit (e.g., Abcam ab113467 or similar)[4]

-

Purified recombinant DNMT3A, DNMT1, DNMT3B enzymes

-

This compound

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Prepare the DNMT substrate by coating a 96-well plate according to the kit instructions.

-

In each well, add the assay buffer, S-adenosyl-L-methionine (AdoMet), and the respective DNMT enzyme (DNMT3A, DNMT1, or DNMT3B).

-

For inhibition assays, add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Initiate the enzymatic reaction by adding the DNA substrate and incubate at 37°C for 60-120 minutes.

-

Wash the wells to remove non-bound components.

-

Add the capture antibody (anti-5-methylcytosine) and incubate at room temperature for 60 minutes.

-

Wash the wells and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.

-

Wash the wells and add the developing solution.

-

Stop the reaction with the stop solution provided in the kit.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, THP-1) and PBMCs

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1-100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[2]

-

After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for DNMT3A and p53

This technique is used to detect changes in the protein levels of DNMT3A and p53 in cells treated with this compound.

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-DNMT3A, anti-p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HCT116 cells with this compound (e.g., 1 μM) for 72 hours.[2]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-DNMT3A, anti-p53, and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a highly potent and selective inhibitor of DNMT3A with a well-defined mechanism of action at both the molecular and cellular levels. Its ability to reactivate tumor suppressor genes through the inhibition of DNA methylation makes it a promising candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.

References

- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

DY-46-2: A Comprehensive Technical Guide to its DNMT3A Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme in the epigenetic regulation of gene expression.[1][2][3][4] Dysregulation of DNMT3A activity is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of this compound, focusing on its binding affinity for DNMT3A, its selectivity profile, and its mechanism of action, including its impact on downstream signaling pathways such as the p53 tumor suppressor network.

Quantitative Binding Affinity and Selectivity

This compound exhibits a high binding affinity for DNMT3A, as demonstrated by its low micromolar half-maximal inhibitory concentration (IC50). Its selectivity for DNMT3A over other DNA methyltransferases and histone methyltransferases is a key characteristic, suggesting a favorable therapeutic window.

| Target | IC50 (µM) | Selectivity (Fold vs. DNMT3A) | Reference |

| DNMT3A | 0.39 | - | [1] |

| DNMT1 | 13.0 | ~33.3 | [1][5] |

| DNMT3B | 105 | ~269 | [1][5] |

| G9a | >500 | >1282 | [1] |

In Vitro Cellular Activity

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. Notably, it displays low cytotoxicity in non-tumoral peripheral blood mononuclear cells (PBMCs).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 | Acute Myeloid Leukemia | 0.7 | [1] |

| HCT116 | Colorectal Carcinoma | 0.3 | [1] |

| U937 | Histiocytic Lymphoma | 0.7 | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.5 | [1] |

| A549 | Lung Carcinoma | 2.1 | [1] |

| DU145 | Prostate Carcinoma | 1.7 | [1] |

| PBMC | Non-tumoral | 91 | [1] |

Mechanism of Action

This compound is a non-nucleoside inhibitor that is believed to occupy both the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the cytosine pocket of DNMT3A.[5] Molecular modeling studies suggest that specific residues within the DNMT3A binding pocket, which are not conserved in DNMT1, contribute to the selectivity of this compound.[6] For instance, Arg891 in DNMT3A can form an arene-H interaction with the furo-pyrimidine fragment of this compound, an interaction that is not possible with the corresponding Asn1578 in DNMT1.[6]

Signaling Pathways and Downstream Effects

Inhibition of DNMT3A by this compound leads to the reactivation of silenced tumor suppressor genes. One of the key pathways affected is the p53 signaling pathway. DNMT3A has been shown to directly interact with p53 and repress its transcriptional activity.[7] By inhibiting DNMT3A, this compound can alleviate this repression, leading to the re-expression of p53 target genes like p21, which is involved in cell cycle arrest.[7] This reactivation of the p53 pathway contributes to the anti-proliferative effects of this compound in cancer cells.

Caption: this compound inhibits DNMT3A, leading to the activation of p53 and its downstream target p21.

Experimental Protocols

While the precise, detailed protocols for the binding affinity assays of this compound are proprietary to the discovering entity, a general methodology for determining the IC50 of DNMT inhibitors can be outlined based on commercially available assay kits and established research practices.

In Vitro DNMT Activity/Inhibition Assay (General Protocol)

This protocol is based on an ELISA-like, colorimetric or fluorometric method.

-

Preparation of Reagents:

-

Prepare DNMT assay buffer.

-

Dilute S-adenosyl-L-methionine (SAM) to the desired concentration in assay buffer.

-

Prepare a series of dilutions of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on enzyme activity.

-

Prepare a solution of recombinant human DNMT3A enzyme in assay buffer.

-

-

Assay Procedure:

-

To the wells of a microplate coated with a DNMT substrate (e.g., poly(dI-dC)), add the diluted this compound or vehicle control (for no-inhibitor and blank wells).

-

Add the diluted DNMT3A enzyme to all wells except the blank.

-

Initiate the reaction by adding the SAM solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the methylation reaction to occur.

-

Wash the plate multiple times with a wash buffer to remove unreacted components.

-

Add a primary antibody that specifically recognizes 5-methylcytosine (5mC) to each well and incubate.

-

Wash the plate to remove unbound primary antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

-

Wash the plate to remove unbound secondary antibody.

-

Add a chromogenic or fluorogenic substrate for the enzyme conjugate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from the blank wells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: A generalized workflow for determining the IC50 of a DNMT inhibitor like this compound.

Summary and Future Directions

This compound is a promising lead compound for the development of targeted epigenetic therapies. Its high potency and selectivity for DNMT3A, coupled with its demonstrated anti-cancer activity, warrant further investigation. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential in combination therapies. A deeper understanding of the molecular interactions governing its binding to DNMT3A will be crucial for the rational design of next-generation inhibitors with improved pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA methyltransferase-3a interacts with p53 and represses p53-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

DY-46-2: A Potent and Selective Non-Nucleoside Inhibitor of DNMT3A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme critically involved in the de novo methylation of DNA and implicated in various pathologies, including cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(6-(N,N-dimethylsulfamoyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-2-((1-ethyl-1H-pyrazol-4-yl)methyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | [2][4] |

| Molecular Formula | C19H22N6O5S | [2][4] |

| Molecular Weight | 446.48 g/mol | [2][4] |

| CAS Number | 1105110-83-5 | [2][4] |

| Appearance | White to off-white solid | [2] |

| SMILES | CCN1C=C(C=N1)CC2=C(C=C3C(=C2)N=C(N=C3)NC4=NC=C(C=C4)S(=O)(=O)N(C)C)C | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the DNA methyltransferase DNMT3A.[2][4] It functions as a non-nucleoside inhibitor, meaning it does not mimic the natural nucleoside substrates of the enzyme.[2] The mechanism of inhibition involves the occupation of both the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the cytosine substrate binding pocket of DNMT3A.[2]

Inhibitory Potency and Selectivity

The inhibitory activity of this compound against DNMT3A and its selectivity over other methyltransferases have been quantified through in vitro enzymatic assays.

| Enzyme | IC50 (μM) | Selectivity (fold vs. DNMT3A) | Reference |

| DNMT3A | 0.39 | - | [2][4] |

| DNMT1 | 13.0 | 33.3 | [2] |

| DNMT3B | 105 | 269 | [2] |

| G9a (Histone Methyltransferase) | >500 | >1282 | [2] |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, while exhibiting lower toxicity towards normal cells.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| THP-1 | Acute Myeloid Leukemia | 0.7 | [5] |

| HCT116 | Colorectal Carcinoma | 0.3 | [5] |

| U937 | Histiocytic Lymphoma | 0.7 | [5] |

| K562 | Chronic Myelogenous Leukemia | 0.5 | [5] |

| A549 | Lung Carcinoma | 2.1 | [5] |

| DU145 | Prostate Carcinoma | 1.7 | [5] |

| PBMC (Peripheral Blood Mononuclear Cells) | Normal | 91 | [5] |

Signaling Pathway

DNMT3A plays a crucial role in epigenetic regulation by methylating CpG islands in promoter regions, leading to the silencing of tumor suppressor genes. Inhibition of DNMT3A by this compound can lead to the demethylation and subsequent re-expression of these genes. One such critical tumor suppressor is p53. The inhibition of DNMT3A by this compound has been shown to decrease DNMT3A protein levels and lead to the reactive expression of p53 in HCT116 cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Virtual Screening for DNMT3A Inhibitors

The discovery of this compound was facilitated by a multi-step virtual screening process.

Protocol:

-

Compound Library Preparation: A large chemical library (e.g., ZINC database) is prepared for screening.

-

Pharmacophore-Based Screening: A pharmacophore model is generated based on the known structural features of DNMT3A inhibitors. This model is used to rapidly screen the compound library for molecules with matching features.

-

Molecular Docking: The hits from the pharmacophore screening are then docked into the crystal structure of the DNMT3A catalytic domain to predict their binding affinity and orientation.

-

ADMET Prediction: The potential hits are evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models.

-

Hit Selection: Compounds with favorable docking scores and predicted ADMET properties are selected for experimental validation.

-

In Vitro DNMT Inhibition Assay: The selected compounds are tested for their ability to inhibit DNMT3A activity in a biochemical assay.

-

Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the active compounds and their inhibitory potency is analyzed to guide further optimization.

-

Lead Optimization: Chemical synthesis is used to create analogs of the most promising hits to improve their potency, selectivity, and drug-like properties, leading to the identification of compounds like this compound.

In Vitro DNMT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DNMT3A.

Materials:

-

Recombinant human DNMT3A enzyme

-

S-adenosyl-L-methionine (SAM)

-

Poly(dI-dC) DNA substrate

-

[³H]-SAM (radiolabeled cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, poly(dI-dC) DNA substrate, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding recombinant DNMT3A enzyme and a mixture of SAM and [³H]-SAM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., 2N HCl).

-

Spot the reaction mixture onto DE81 filter paper discs.

-

Wash the filter paper discs with 0.5 M phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.

-

Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the amount of incorporated [³H] using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically from a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to measure the protein levels of DNMT3A and p53 in cells treated with this compound.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat HCT116 cells with this compound (e.g., 1 μM) for a specified time (e.g., 72 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Conclusion

This compound represents a significant advancement in the development of selective DNMT3A inhibitors. Its high potency, selectivity, and demonstrated anticancer activity make it a valuable tool for epigenetic research and a promising lead compound for the development of novel cancer therapies. The experimental protocols and pathway visualizations provided in this guide are intended to support and accelerate further investigations into the therapeutic potential of this compound.

References

- 1. Discovery of novel DNA methyltransferase 3A inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of DY-46-2: A Potent and Selective Non-Nucleoside DNMT3A Inhibitor

A Technical Whitepaper for Researchers in Drug Development

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This compound was identified through a multi-step, structure-based virtual screening process and has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism of its action involves the re-expression of the tumor suppressor gene p53. This guide details the quantitative biological data, experimental protocols for key assays, and the signaling pathway affected by this compound, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. The aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, making them attractive targets for cancer therapy.[1][2]

This compound is a recently discovered small molecule that acts as a potent and selective non-nucleoside inhibitor of DNMT3A, one of the key de novo methyltransferases.[2][3] Unlike nucleoside analogs that can be incorporated into DNA and lead to toxicity, non-nucleoside inhibitors like this compound offer a potentially safer therapeutic window. This guide provides an in-depth look at the discovery, synthesis, and mechanism of action of this compound.

Discovery of this compound: A Virtual Screening Approach

The identification of this compound was the result of a sophisticated, multi-step, structure-based virtual screening campaign.[2] This computational approach allowed for the efficient screening of large chemical libraries to identify promising candidates that could potentially bind to and inhibit DNMT3A.

The process began with the identification of a promising new scaffold candidate, designated DY-46, which demonstrated the ability to occupy both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of the DNMT3A enzyme.[2] Further similarity searching based on the DY-46 scaffold led to the discovery of this compound, which exhibited significantly improved potency and selectivity.[2]

Synthesis of this compound

While the primary discovery of this compound was through computational methods, its validation and further study required chemical synthesis. The following represents a generalized synthetic scheme for non-nucleoside inhibitors of DNMT3A, which would be adapted for the specific synthesis of this compound. The exact, detailed protocol for this compound is proprietary to its discovering entity.

A general approach to synthesizing similar propiophenone derivatives involves a multi-step process.[4] This often starts with commercially available starting materials that are modified through a series of reactions, including but not limited to, acylation, condensation, and cyclization to build the core scaffold. Further modifications are then made to introduce the various functional groups necessary for potent and selective inhibition of DNMT3A.

Biological Activity and Data Presentation

This compound has demonstrated potent inhibitory activity against DNMT3A and significant anti-proliferative effects in a panel of cancer cell lines. The quantitative data from these assays are summarized below.

Enzyme Inhibition

The inhibitory activity of this compound against DNMT3A and other methyltransferases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Enzyme | IC50 (µM) | Selectivity vs. DNMT3A |

| DNMT3A | 0.39[2][3] | - |

| DNMT1 | 13.0[3] | 33.3-fold[2] |

| DNMT3B | 105[3] | 269-fold[2] |

| G9a | >500[3] | >1000-fold[2] |

| Table 1: Inhibitory activity of this compound against various methyltransferases. |

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated in a range of cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are shown in Table 2.

| Cell Line | Cancer Type | IC50 (µM) |

| THP-1 | Acute Monocytic Leukemia | 0.7[3] |

| HCT116 | Colorectal Carcinoma | 0.3[3] |

| U937 | Histiocytic Lymphoma | 0.7[3] |

| K562 | Chronic Myelogenous Leukemia | 0.5[3] |

| A549 | Lung Carcinoma | 2.1[3] |

| DU145 | Prostate Carcinoma | 1.7[3] |

| PBMC | Peripheral Blood Mononuclear Cells | 91[3] |

| Table 2: Anti-proliferative activity of this compound in various human cancer cell lines. |

Mechanism of Action: DNMT3A Inhibition and p53 Re-expression

This compound exerts its anti-cancer effects primarily through the inhibition of DNMT3A. By binding to the enzyme, it prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes. One of the key downstream effects of this inhibition is the re-expression of the p53 tumor suppressor protein.[3] In many cancers, the TP53 gene is silenced by hypermethylation. The inhibition of DNMT3A by this compound leads to the demethylation of the TP53 promoter, allowing for its transcription and the subsequent translation of the p53 protein. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence in cancer cells.[5][6][7]

Experimental Protocols

DNMT1 Inhibitor Screening Assay

This protocol outlines a general procedure for screening DNMT1 inhibitors, which can be adapted for DNMT3A.

-

Preparation of Reagents: Prepare all buffers and reagents as specified by the assay kit manufacturer.

-

Enzyme and Inhibitor Addition:

-

To blank wells, add DNMT Assay Buffer and diluted S-adenosyl-L-methionine (Adomet).

-

To untreated control wells, add DNMT Assay Buffer, diluted Adomet, and purified DNMT1 enzyme.

-

To inhibitor wells, add DNMT Assay Buffer, diluted Adomet, DNMT1 enzyme, and the test compound (e.g., this compound) at the desired concentration.

-

-

Incubation: Mix the contents of the wells, cover the plate, and incubate at 37°C for 60-90 minutes.

-

Washing: Aspirate the contents of the wells and wash three times with 1X Wash Buffer.

-

Antibody Incubation:

-

Add diluted Capture Antibody to each well and incubate at room temperature for 60 minutes on an orbital shaker.

-

Aspirate and wash each well five times with 1X Wash Buffer.

-

Add diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

-

-

Enhancer and Developing Solution:

-

Aspirate and wash each well five times with 1X Wash Buffer.

-

Add diluted Enhancer Solution and incubate at room temperature for 30 minutes.

-

Aspirate and wash each well four times with 1X Wash Buffer.

-

Add Developing Solution and incubate at room temperature for 2-10 minutes, protected from light.

-

-

Measurement: Add Stop Solution to each well and read the absorbance on a microplate reader at 450 nm.

-

Data Analysis: Calculate the percent inhibition of DNMT1 activity.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of a compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of non-nucleoside DNMT3A inhibitors. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The potent and selective inhibition of DNMT3A, coupled with its ability to reactivate the p53 tumor suppressor pathway, makes this compound a promising candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound and similar compounds in the fight against cancer.

References

- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of new non nucleoside inhibitors of DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 6. P53 signaling pathway | PDF [slideshare.net]

- 7. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Modifications by DY-46-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme responsible for de novo DNA methylation.[1] This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to guide researchers in utilizing this compound as a tool to investigate the role of DNMT3A in various biological processes and as a potential therapeutic agent.

Introduction to this compound

This compound has emerged as a significant molecule in the field of epigenetics due to its high potency and selectivity for DNMT3A.[1] As a non-nucleoside inhibitor, it offers a distinct advantage over traditional nucleoside analogs by not being incorporated into DNA, thus potentially reducing off-target effects. Its primary mechanism of action involves the direct inhibition of the catalytic activity of DNMT3A, leading to a reduction in DNA methylation and subsequent alterations in gene expression.

Mechanism of Action

This compound functions as a competitive inhibitor of DNMT3A, binding to the enzyme and preventing it from methylating its target CpG sites on DNA. This inhibition leads to the passive demethylation of DNA during subsequent rounds of cell division. The primary downstream effect of DNMT3A inhibition by this compound is the reactivation of tumor suppressor genes that are silenced by hypermethylation in cancerous cells. One of the key reactivated genes is the tumor suppressor p53.[1]

Quantitative Data

The following tables summarize the in vitro activity of this compound against various DNA methyltransferases and its cytotoxic effects on a panel of cancer cell lines.

Table 1: Inhibitory Activity of this compound against DNA Methyltransferases

| Enzyme | IC50 (µM) |

| DNMT3A | 0.39 |

| DNMT1 | 13.0 |

| DNMT3B | 105 |

| G9a | >500 |

Data sourced from MedchemExpress.[1]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| THP-1 | Acute Myeloid Leukemia | 0.7 |

| HCT116 | Colorectal Carcinoma | 0.3 |

| U937 | Histiocytic Lymphoma | 0.7 |

| K562 | Chronic Myelogenous Leukemia | 0.5 |

| A549 | Lung Carcinoma | 2.1 |

| DU145 | Prostate Carcinoma | 1.7 |

| PBMC | Peripheral Blood Mononuclear Cells | 91 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the epigenetic modifications induced by this compound.

DNMT3A Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against DNMT3A.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO).

-

Prepare a stock solution of recombinant human DNMT3A enzyme.

-

Prepare a stock solution of S-adenosyl-L-methionine (SAM), the methyl donor.

-

Prepare a DNA substrate, such as poly(dI-dC), coated on a 96-well plate.

-

-

Reaction Setup:

-

To each well of the 96-well plate, add the DNMT3A enzyme and the various concentrations of this compound.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Reaction Initiation and Incubation:

-

Initiate the methylation reaction by adding SAM to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add a capture antibody that specifically recognizes 5-methylcytosine (5-mC).

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme to produce a colorimetric or fluorescent signal.

-

-

Data Analysis:

-

Measure the signal intensity using a plate reader.

-

Plot the percentage of inhibition versus the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis of DNMT3A Protein Levels

This protocol outlines the steps to assess the effect of this compound on the cellular protein levels of DNMT3A.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HCT116) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[1]

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for DNMT3A.

-

Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometric analysis to quantify the protein levels, normalizing to a loading control such as β-actin or GAPDH.

-

Analysis of p53 Re-expression

This protocol describes how to measure the re-expression of the tumor suppressor gene p53 following treatment with this compound, using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells (e.g., HCT116) with this compound as described in the western blot protocol.

-

Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes.

-

Use primers specific for the p53 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of p53 mRNA using the comparative Ct (ΔΔCt) method.

-

Compare the p53 expression in this compound-treated cells to that in untreated control cells.

-

Downstream Signaling and Broader Epigenetic Impact

The inhibition of DNMT3A by this compound initiates a cascade of events beyond the re-expression of p53. This includes alterations in the expression of a host of other genes regulated by DNA methylation. Furthermore, there is a complex interplay between DNA methylation and histone modifications.

Global DNA Methylation Analysis

To assess the global impact of this compound on DNA methylation, techniques such as Methylated DNA Immunoprecipitation followed by sequencing (MeDIP-seq) can be employed. This method involves using an antibody to enrich for methylated DNA fragments, which are then sequenced to provide a genome-wide view of methylation patterns.

Histone Modification Analysis

The interplay between DNA methylation and histone modifications is a critical aspect of epigenetic regulation. Inhibition of DNMT3A can lead to changes in histone marks, such as an increase in the activating mark H3K4me3 and a decrease in the repressive mark H3K27me3 at the promoters of reactivated genes. These changes can be quantified using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or mass spectrometry-based proteomics.

Conclusion

This compound is a valuable research tool for elucidating the role of DNMT3A in health and disease. Its high potency and selectivity make it a promising candidate for further investigation as a therapeutic agent in cancers characterized by aberrant DNA methylation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted epigenetic effects of this novel DNMT3A inhibitor.

References

Unveiling the Selectivity of DY-46-2: A Technical Guide to a Potent DNMT3A Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of DY-46-2, a novel, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative selectivity of this compound for DNMT3A over DNMT1, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and evaluation workflows.

Core Data Presentation: Quantitative Selectivity of this compound

This compound has demonstrated significant potency and selectivity for DNMT3A. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various DNA methyltransferases and a histone methyltransferase, highlighting its preferential activity.

| Target Enzyme | IC50 (μM) | Selectivity vs. DNMT3A |

| DNMT3A | 0.39 | - |

| DNMT1 | 13.0 | 33.3-fold |

| DNMT3B | 105 | 269-fold |

| G9a | >500 | >1282-fold |

Data compiled from multiple sources.[1][2]

Mechanism of Action and Cellular Effects

This compound is a non-nucleoside inhibitor that occupies both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[2] This dual-pocket occupancy is believed to contribute to its high potency. The selectivity of this compound for DNMT3A over DNMT1 is attributed to interactions with non-conserved amino acid residues within their respective binding pockets.[3] Specifically, residues such as Arg891 in DNMT3A, which are different in DNMT1 (Asn1578), may play a crucial role in the preferential binding of this compound.[3]

In cellular contexts, this compound has been shown to inhibit the proliferation of various cancer cell lines, including HCT116, with low cytotoxicity in peripheral blood mononuclear cells (PBMCs).[1][2] Treatment with this compound leads to a decrease in DNMT3A protein levels and can reactivate the expression of silenced tumor suppressor genes, such as p53, in cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the selectivity and efficacy of DNMT inhibitors like this compound.

In Vitro DNMT Activity/Inhibition Assay (Biochemical Assay)

This foundational experiment determines the direct inhibitory effect of a compound on purified DNMT enzymes.

Objective: To quantify the IC50 of this compound against DNMT1, DNMT3A, and DNMT3B.

Methodology:

-

Preparation: Recombinant human DNMT1, DNMT3A/3L complex, and DNMT3B/3L complex are obtained. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: A reaction mixture is prepared in a microplate well containing DNMT assay buffer, the specific DNMT enzyme, S-adenosyl-L-methionine (SAM, the methyl donor), and a DNA substrate (e.g., poly(dI-dC)).

-

Incubation: The plate is incubated to allow for the methylation reaction to occur.

-

Detection: The level of DNA methylation is quantified. Common methods include:

-

Radiolabeled SAM: Using [³H]-SAM and measuring the incorporation of the radiolabel into the DNA substrate.

-

ELISA-based Assays: An ELISA-like assay where the methylated DNA is captured and then detected using a specific antibody against 5-methylcytosine (5mC).[4][5] The signal is typically colorimetric or fluorescent and is read by a microplate reader.[4][6]

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assay

This assay assesses the effect of the inhibitor on cancer cell growth and its toxicity towards non-cancerous cells.

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines and its cytotoxicity in PBMCs.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., THP-1, HCT116, U937, K562, A549, DU145) and PBMCs are cultured under standard conditions.

-

Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound (e.g., 0.1-100 μM) for various time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as:

-

MTT Assay: Measures the metabolic activity of cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

-

Data Analysis: The IC50 values for cell viability are calculated from the dose-response curves for each cell line.

Western Blot Analysis for Protein Expression

This experiment is used to confirm the on-target effect of the inhibitor by measuring the levels of DNMT proteins and the re-expression of silenced genes.

Objective: To assess the effect of this compound on DNMT3A protein levels and the expression of a tumor suppressor protein like p53.

Methodology:

-

Cell Treatment and Lysis: HCT116 cells are treated with this compound (e.g., 1 μM for 72 hours). After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for DNMT3A, p53, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Visualizations: Pathways and Workflows

This compound Selectivity Profile

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. epigentek.com [epigentek.com]

- 6. epigentek.com [epigentek.com]

In Vitro Characterization of DY-46-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). The data and methodologies presented herein are compiled from published research to facilitate further investigation and application of this compound in epigenetic drug discovery.

Biochemical Profile: Potency and Selectivity

This compound was identified through a multistep, structure-based virtual screening process and was subsequently characterized for its inhibitory activity against a panel of epigenetic modifying enzymes.[1][2] It demonstrates high potency for DNMT3A and significant selectivity over other DNA methyltransferases and the histone methyltransferase G9a.

Enzyme Inhibition Data

The inhibitory activity of this compound was determined using in vitro bioassays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target Enzyme | IC₅₀ (µM) | Selectivity vs. DNMT3A |

| DNMT3A | 0.39 | - |

| DNMT1 | 13.0 | 33.3-fold |

| DNMT3B | 105 | 269-fold |

| G9a | >500 | >1280-fold |

| Table 1: Biochemical potency and selectivity of this compound against various methyltransferases. Data compiled from multiple sources.[1][3] |

Experimental Protocol: In Vitro DNMT Inhibition Assay

The following is a representative protocol for determining the IC₅₀ values of inhibitors against DNMT enzymes.

Objective: To quantify the enzymatic inhibition of DNMT3A by this compound.

Materials:

-

Recombinant human DNMT3A enzyme

-

Substrate: Poly(dI-dC) or a biotinylated DNA duplex containing CpG sites

-

Cofactor: S-adenosyl-L-methionine (SAM)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 4 mM DTT, 10% glycerol)

-

Detection System: Varies by method (e.g., radioactivity-based using ³H-SAM, or ELISA-based using an anti-5-methylcytosine antibody)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM.

-

Reaction Mixture: In each well of the assay plate, add the assay buffer, recombinant DNMT3A enzyme, and the DNA substrate.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add the cofactor, SAM (e.g., ³H-labeled SAM), to each well to start the methylation reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination & Detection:

-

Radioactive Method: Stop the reaction and transfer the contents to a filter membrane to capture the DNA. Wash the membrane to remove unincorporated ³H-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

ELISA-based Method: Stop the reaction. Coat the plate with the biotinylated DNA. Add a primary antibody specific for 5-methylcytosine (5mC), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a colorimetric HRP substrate and measure the absorbance.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

The Effect of DY-46-2 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY-46-2 is a novel, potent, and highly selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme in the epigenetic regulation of gene expression. Dysregulation of DNMT3A activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the known and inferred effects of this compound on gene expression, its mechanism of action, and detailed experimental protocols for its investigation. By inhibiting DNMT3A, this compound can induce the re-expression of silenced tumor suppressor genes, offering a promising avenue for cancer therapy.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DNMT3A.[1][2] DNA methylation is a critical epigenetic modification that typically leads to gene silencing, and its aberrant patterns are a hallmark of many cancers.[3] DNMT3A is a de novo methyltransferase that establishes these methylation patterns. By inhibiting DNMT3A, this compound can reverse this epigenetic silencing and restore the expression of critical genes involved in tumor suppression.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of DNMT3A, with a reported IC50 value of 0.39 μM.[1] It exhibits significant selectivity for DNMT3A over other methyltransferases, such as DNMT1 (33.3-fold) and DNMT3B (269-fold), and the histone methyltransferase G9a (over 1000-fold).[2] This selectivity is crucial for minimizing off-target effects. The proposed mechanism involves this compound occupying both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A, thereby blocking its catalytic activity.[2]

The downstream effect of DNMT3A inhibition is the passive demethylation of DNA during cell division. As cells replicate, the newly synthesized DNA strands are not methylated at sites previously targeted by DNMT3A, leading to a progressive loss of methylation and the potential for re-expression of silenced genes.

Figure 1: Signaling pathway of this compound action.

Effect on Gene Expression

The primary consequence of this compound treatment on gene expression is the reactivation of genes silenced by DNMT3A-mediated hypermethylation. While comprehensive genome-wide expression data for this compound is not yet publicly available, studies on DNMT3A inhibition and the specific effects of this compound on the p53 tumor suppressor gene provide significant insights.

Reactivation of the p53 Tumor Suppressor Gene

A key finding is the ability of this compound to reactivate the expression of the tumor suppressor gene p53 in the HCT116 human colon cancer cell line.[1] Treatment with 1 μM this compound for 72 hours resulted in a notable decrease in DNMT3A protein levels and a corresponding increase in p53 expression.[1] This demonstrates the potential of this compound to restore critical tumor-suppressive pathways.

Anticipated Genome-Wide Effects

Based on the function of DNMT3A, it is anticipated that this compound will induce broader changes in the transcriptome of cancer cells. Studies involving the knockdown or mutation of DNMT3A have shown differential expression of genes involved in:

-

Hematopoietic differentiation

-

Stem cell self-renewal

-

Cell cycle regulation

-

Apoptosis

Inhibition of DNMT3A often leads to the upregulation of genes that promote differentiation and a decrease in the expression of genes associated with a stem-cell-like state.

Quantitative Data

The following tables summarize the known quantitative data for this compound's activity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| DNMT3A | 0.39 μM |

| DNMT1 | 13.0 μM |

| DNMT3B | 105 μM |

| G9a | >500 μM |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (after 72h) |

| THP-1 | Acute Myeloid Leukemia | 0.7 μM |

| HCT116 | Colon Carcinoma | 0.3 μM |

| U937 | Histiocytic Lymphoma | 0.7 μM |

| K562 | Chronic Myeloid Leukemia | 0.5 μM |

| A549 | Lung Carcinoma | 2.1 μM |

| DU145 | Prostate Carcinoma | 1.7 μM |

| PBMC | Normal Blood Cells | 91 μM |

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on gene and protein expression, as well as cellular proliferation.

Western Blot Analysis for DNMT3A and p53 Expression

This protocol describes the detection of DNMT3A and p53 protein levels in HCT116 cells following treatment with this compound.

Figure 2: Western blot experimental workflow.

Materials:

-

HCT116 cells

-

This compound (solubilized in DMSO)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-DNMT3A, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 1 µM this compound or vehicle (DMSO) for 72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3A, p53, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

RNA Sequencing for Global Gene Expression Analysis

This protocol outlines a hypothetical experiment to determine the genome-wide effects of this compound on gene expression.

Figure 3: RNA-Seq experimental workflow.

Procedure:

-

Sample Preparation: Treat a cancer cell line of interest (e.g., HCT116) with this compound and a vehicle control in biological triplicate.

-

RNA Isolation: Isolate total RNA from the cells using a column-based kit and treat with DNase to remove genomic DNA contamination.

-

Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) should be used.

-

Library Preparation: Prepare sequencing libraries from the RNA, typically involving mRNA enrichment via poly(A) selection, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between the this compound treated and control groups.

-

Conduct pathway and Gene Ontology (GO) enrichment analysis on the differentially expressed genes to identify affected biological processes.

-

Conclusion

This compound is a promising epigenetic modulator with high selectivity for DNMT3A. Its ability to inhibit this key methyltransferase leads to the re-expression of tumor suppressor genes, such as p53, and a potent anti-proliferative effect in a range of cancer cell lines. While further studies are needed to fully elucidate its impact on the global transcriptome, the available data strongly support its potential as a valuable tool for both basic research into epigenetic regulation and the development of novel cancer therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore the utility of this compound in their own experimental systems.

References

DY-46-2: A Potent and Selective DNMT3A Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DY-46-2 is a novel, non-nucleoside small molecule that has emerged as a highly potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A)[1][2]. As epigenetic modifications are increasingly recognized for their critical role in cancer development and progression, targeted inhibition of enzymes like DNMT3A presents a promising therapeutic strategy. This compound offers a valuable tool for investigating the specific functions of DNMT3A in oncogenesis and holds potential for the development of novel anti-cancer therapies[2]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of DNMT3A, occupying both the S-adenosyl-L-methionine (SAM) cofactor-binding pocket and the cytosine-binding pocket of the enzyme[2]. This dual-pocket occupancy effectively blocks the catalytic activity of DNMT3A, preventing the transfer of methyl groups to CpG islands in DNA. The inhibition of DNMT3A-mediated DNA methylation leads to the reactivation of tumor suppressor genes (TSGs) that have been silenced by hypermethylation, a common event in many cancers. One of the key TSGs shown to be reactivated by this compound is p53[1]. The restoration of p53 expression can, in turn, induce cell cycle arrest and apoptosis in cancer cells. Molecular simulation studies have provided insights into the selective binding of this compound to DNMT3A over other DNMT isoforms, highlighting specific amino acid residues within the binding pockets that contribute to its high affinity and selectivity[3].

Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against DNA Methyltransferases and a Histone Methyltransferase

| Target Enzyme | IC50 (μM) | Selectivity (fold vs DNMT3A) |

| DNMT3A | 0.39 ± 0.23 | 1 |

| DNMT1 | 13.0 | 33.3 |

| DNMT3B | 105 | 269 |

| G9a (a histone methyltransferase) | >500 | >1282 |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines and Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Line | Cancer Type | IC50 (μM) |

| THP-1 | Acute Monocytic Leukemia | 0.7 |

| HCT116 | Colorectal Carcinoma | 0.3 |

| U937 | Histiocytic Lymphoma | 0.7 |

| K562 | Chronic Myelogenous Leukemia | 0.5 |

| A549 | Lung Carcinoma | 2.1 |

| DU145 | Prostate Carcinoma | 1.7 |

| PBMC | Normal Blood Cells | 91 |

Data sourced from[1]

Signaling Pathway

The primary signaling pathway affected by this compound involves the inhibition of DNMT3A and the subsequent reactivation of tumor suppressor genes. The diagram below illustrates this proposed mechanism.

References

Methodological & Application

Application Notes and Protocols for DY-46-2: A Potent and Selective DNMT3A Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing de novo DNA methylation patterns.[1][2] Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMT3A an attractive therapeutic target. This compound exhibits high selectivity for DNMT3A over other DNA methyltransferases such as DNMT1 and DNMT3B, as well as the histone methyltransferase G9a.[1][2] These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its characterization.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Selectivity vs. DNMT3A |

| DNMT3A | 0.39[1][2][3] | - |

| DNMT1 | 13.0[1] | 33.3-fold[2] |

| DNMT3B | 105[1] | 269-fold[2] |

| G9a | >500[1] | >1282-fold[2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| THP-1 | Acute Myeloid Leukemia | 0.7[1] |

| HCT116 | Colon Carcinoma | 0.3[1] |

| U937 | Histiocytic Lymphoma | 0.7[1] |

| K562 | Chronic Myeloid Leukemia | 0.5[1] |

| A549 | Lung Carcinoma | 2.1[1] |

| DU145 | Prostate Carcinoma | 1.7[1] |

| PBMC | Normal Peripheral Blood Mononuclear Cells | >100[1] |

Experimental Protocols

DNMT3A In Vitro Enzymatic Assay

This protocol is designed to determine the inhibitory activity of this compound against recombinant human DNMT3A.

Materials:

-

Recombinant human DNMT3A/DNMT3L complex

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Poly(dI-dC) DNA substrate

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.5 mM DTT, 0.1 mg/mL BSA)

-

[³H]-SAM

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add 20 µL of a solution containing the poly(dI-dC) DNA substrate (e.g., 0.5 µg/µL) and [³H]-SAM (e.g., 0.8 µCi) in Assay Buffer.

-

Initiate the reaction by adding 20 µL of recombinant DNMT3A/DNMT3L complex (e.g., 20 nM) in Assay Buffer.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 50 µL of 6 M guanidine hydrochloride.

-

Transfer the reaction mixture to a filter plate (e.g., DEAE filter plate) and wash three times with 200 µL of 70% ethanol.

-

Dry the filter plate and add 50 µL of scintillation cocktail to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, THP-1)

-

Complete cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for DNMT3A and p53

This protocol assesses the effect of this compound on the protein levels of DNMT3A and p53.

Materials:

-

HCT116 cells

-

This compound

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-DNMT3A, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 72 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DNMT3A, p53, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Proposed signaling pathway of this compound action.

References

Application Notes and Protocols for DY-46-2 Treatment in Cancer Cell Culture

Introduction

DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in epigenetic regulation.[1][2] Dysregulation of DNMT3A activity is implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture models. The protocols outlined below are based on established methodologies and findings from preclinical studies.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DNMT3A, leading to a reduction in DNA methylation. This epigenetic modification can result in the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1] The compound has demonstrated significantly higher selectivity for DNMT3A over other DNA methyltransferases such as DNMT1 and DNMT3B, as well as the histone methyltransferase G9a.[1][2]

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell viability.

Table 1: IC50 Values of this compound for DNA Methyltransferase Inhibition

| Enzyme | IC50 (µM) |

| DNMT3A | 0.39 |

| DNMT1 | 13.0 |

| DNMT3B | 105 |

| G9a | >500 |

| Data sourced from MedchemExpress.[1] |

Table 2: Cell Viability IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.3 |

| K562 | Chronic Myelogenous Leukemia | 0.5 |

| THP-1 | Acute Monocytic Leukemia | 0.7 |

| U937 | Histiocytic Lymphoma | 0.7 |

| DU145 | Prostate Carcinoma | 1.7 |

| A549 | Lung Carcinoma | 2.1 |

| PBMC | Peripheral Blood Mononuclear Cells (Non-tumoral) | >100 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

The following are detailed protocols for common experiments to assess the effects of this compound on cancer cell lines.

Protocol 1: Cell Culture and Maintenance

This protocol provides general guidelines for the culture of adherent and suspension cancer cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Adherent Cells:

-